3-Chloro-5-iodo-N,N-dimethylbenzamide
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Overview
Description
3-Chloro-5-iodo-N,N-dimethylbenzamide: is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide precursor.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride, while iodination can be carried out using iodine and an oxidizing agent like hydrogen peroxide.
N,N-Dimethylation: The final step involves the dimethylation of the amide group, which can be achieved using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted benzamides, biaryl compounds, and various oxidized or reduced derivatives.
Scientific Research Applications
3-Chloro-5-iodo-N,N-dimethylbenzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-bromo-N,N-dimethylbenzamide: Similar structure but with bromine instead of iodine.
3-Chloro-5-fluoro-N,N-dimethylbenzamide: Fluorine replaces iodine, leading to different reactivity and properties.
3-Chloro-5-methyl-N,N-dimethylbenzamide: Methyl group instead of iodine, affecting the compound’s steric and electronic properties.
Uniqueness
3-Chloro-5-iodo-N,N-dimethylbenzamide is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and potential for diverse chemical transformations. Its combination of halogens makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-5-iodo-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWQXUVDLPYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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